molecular formula C13H13NO B3263903 N,N-dimethylnaphthalene-1-carboxamide CAS No. 3815-24-5

N,N-dimethylnaphthalene-1-carboxamide

Cat. No.: B3263903
CAS No.: 3815-24-5
M. Wt: 199.25 g/mol
InChI Key: QOTWSCXRKFJOAW-UHFFFAOYSA-N
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Description

N,N-Dimethylnaphthalene-1-carboxamide (CAS: 3815-24-5) is a naphthalene derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen atom.

Properties

IUPAC Name

N,N-dimethylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWSCXRKFJOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylnaphthalene-1-carboxamide can be synthesized through the reaction of naphthalene-1-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of dimethylamine to form the carboxamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Naphthalene-1-carboxylic acid

    Reduction: Naphthylamine derivatives

    Substitution: Various substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity . The pathways involved in its action depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

  • Hydroxyl-Substituted Analogs: 2-Hydroxy-N-phenylnaphthalene-1-carboxamides (e.g., CAS 16670-63-6 ): The hydroxyl group enables intramolecular hydrogen bonding (O–H···O), stabilizing planar molecular conformations and enhancing antimycobacterial activity . N-Oxidanylnaphthalene-1-carboxamide (C₁₁H₉NO₂ ): The hydroxylamine substituent introduces acidity (pKa ~14.38 predicted in analogs ) and redox activity, differing sharply from the inert dimethyl group.

Aromatic Ring Modifications

  • Methoxy-Substituted Derivatives : Compounds like 2-hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide (CAS 337955-96-1 ) feature methoxy groups on the phenyl ring, improving solubility via polar interactions but reducing bioavailability due to steric bulk.
  • Bulkier Substituents: N-{[1-(Dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide (C₂₀H₂₆N₂O, MW 310.4 ): The cyclohexylmethyl group increases molecular weight and steric hindrance, likely reducing diffusion rates compared to the simpler dimethylamide.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
N,N-Dimethylnaphthalene-1-carboxamide C₁₃H₁₃NO (inferred) ~199.25 (calc.) ~1.1 (predicted) ~400 (predicted) High lipophilicity, no H-bonding
N-[2-(Dimethylamino)ethyl]-analog C₁₅H₁₈N₂O 242.32 1.098 450.7 Polar side chain enhances solubility
N-Oxidanylnaphthalene-1-carboxamide C₁₁H₉NO₂ 191.20 - - Acidic hydroxylamine group

Biological Activity

N,N-Dimethylnaphthalene-1-carboxamide (DMNCA) is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.248 g/mol. This compound has garnered attention in biological research due to its interactions with various enzymes and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

DMNCA exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : DMNCA acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Molecular docking studies indicate that DMNCA fits well into the active sites of these enzymes, forming stable interactions that inhibit their activity.
  • Fluorescence Spectroscopy : The compound's aromatic structure allows it to serve as a probe in fluorescence spectroscopy, facilitating studies on enzyme interactions.

1. Enzyme Interactions

DMNCA has been investigated for its role in enzyme inhibition:

  • MAO Inhibition : Studies show that DMNCA can effectively inhibit MAO, which is crucial for the metabolism of neurotransmitters.
  • Cholinesterase Inhibition : The compound also inhibits cholinesterase, an enzyme important for neurotransmitter regulation in the nervous system.

2. Cytotoxicity

Research has demonstrated that DMNCA derivatives exhibit cytotoxic properties:

  • In vitro studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, with IC50 values below 10 nM for some compounds .

Case Study 1: Enzyme Interaction Studies

In a study published in Applied and Environmental Microbiology, researchers explored the microbial oxidation of dimethylnaphthalene isomers, including DMNCA. The study found that DMNCA could be metabolized by specific microbial strains, leading to the formation of various metabolites, which may have implications for bioremediation strategies .

Case Study 2: Cytotoxic Activity

Another investigation focused on the synthesis and cytotoxic activity of carboxamide derivatives, including DMNCA. This study reported that several derivatives demonstrated potent cytotoxic effects against murine leukemia and human cancer cell lines. Notably, one derivative showed curative effects in vivo against subcutaneous colon tumors in mice at a dose of 3.9 mg/kg .

Comparison with Similar Compounds

CompoundStructureKey Activity
This compoundStructureMAO and ChE inhibitor; cytotoxicity
N,N-Dimethylnaphthalene-2-carboxamideStructureSimilar enzyme inhibition; less studied
N,N-Dimethyl-1-naphthylcarboxamideStructurePotentially similar activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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